2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-4-(trifluoromethoxy)benzenolate
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Overview
Description
Preparation Methods
The synthesis of CRA_9785 involves several steps, starting with the preparation of the benzimidazole core. The reaction typically involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The trifluoromethoxy group is introduced through nucleophilic substitution reactions using appropriate reagents such as trifluoromethoxybenzene . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
CRA_9785 undergoes various types of chemical reactions, including:
Oxidation: CRA_9785 can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Scientific Research Applications
CRA_9785 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: CRA_9785 is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where phenylbenzimidazole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of CRA_9785 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of trypsin-1, a serine protease involved in various physiological processes . The binding of CRA_9785 to trypsin-1 leads to the inhibition of its enzymatic activity, which can have downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
CRA_9785 is unique among phenylbenzimidazole derivatives due to its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties. Similar compounds include:
Phenylbenzimidazole: The parent compound without the trifluoromethoxy group.
Phenylimidazole: Lacks the benzimidazole moiety but retains the phenyl group.
Phenol ethers: Compounds with similar ether linkages but different core structures.
CRA_9785’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H11F3N4O2 |
---|---|
Molecular Weight |
336.27 g/mol |
IUPAC Name |
2-[2-hydroxy-5-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C15H11F3N4O2/c16-15(17,18)24-8-2-4-12(23)9(6-8)14-21-10-3-1-7(13(19)20)5-11(10)22-14/h1-6,23H,(H3,19,20)(H,21,22) |
InChI Key |
PJUALJXOBAXGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=C(C=CC(=C3)OC(F)(F)F)O |
Origin of Product |
United States |
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